
Abafungin
Overview
Description
Abafungin is a broad-spectrum antifungal agent with a unique mechanism of action, primarily used for the treatment of dermatomycoses. It was first synthesized at Bayer AG in Leverkusen, Germany. Unlike traditional antifungal agents, this compound directly impairs the fungal cell membrane and inhibits the enzyme sterol 24-C-methyltransferase, which modifies the composition of the fungal membrane .
Preparation Methods
Abafungin is synthesized through a series of chemical reactions involving the formation of a thiazole ring and the attachment of various functional groups. The synthetic route typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed by reacting a suitable thioamide with a haloketone under basic conditions.
Attachment of Phenyl Groups: The phenyl groups are introduced through nucleophilic aromatic substitution reactions.
Final Assembly: The final product is obtained by coupling the thiazole ring with the phenyl groups and other functional groups under controlled conditions.
Industrial production methods involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Thiazole Ring Formation
The thiazole moiety is synthesized via condensation of 2-aminobenzenethiol with 2-chloroacetyl chloride under microwave irradiation (500 W, 10 min), yielding 2-chloromethyl-benzothiazole (4 ) in 86.8% yield. This intermediate is critical for subsequent functionalization .
Substitution with Diphenyl Ether
The chloromethyl group in 4 undergoes nucleophilic substitution with 2-(2,4-dimethylphenoxy)phenol in the presence of K₂CO₃. This step introduces the diphenyl ether group, a key structural element contributing to antifungal activity .
Guanidine Functionalization
The final step involves introducing the guanidine group through reaction with tetrahydropyrimidin-2(1H)-imine. This step is inferred from PubChem’s structural description but requires optimization due to the sensitivity of guanidine groups to hydrolysis .
Forced Degradation Studies
Forced degradation studies under ICH guidelines reveal this compound’s stability profile :
Condition | Degradation (% API) | Degradation (% Formulation) |
---|---|---|
Acidic (3N HCl, 90 min) | 2.44% | 19.56% |
Alkaline (0.1N NaOH, 90 min) | 9.63% | 10.69% |
Oxidative (30% H₂O₂, 15 min) | 24.65% | 23.85% |
Thermal (70°C, 48 hr) | 5.36% | 6.32% |
Photolytic (1.2M lux-hr) | 1.36% | 1.69% |
Key Findings :
-
Oxidative degradation causes the highest breakdown, likely due to thiazole ring oxidation.
-
Alkaline conditions induce moderate hydrolysis of the guanidine group .
Stability Under pH Variations
This compound demonstrates optimal stability in neutral to slightly acidic conditions (pH 4–7). Deviations outside this range accelerate degradation:
Reactivity in Organic Solvents
This compound is sparingly soluble in water but dissolves in transcutol, a solvent used in formulation studies. Its stability in transcutol-based solutions facilitates analytical method development .
Analytical Methods for Reaction Monitoring
A validated UV derivative spectroscopic method (λ = 242 nm) quantifies this compound and its degradants with high precision (%RSD <1.9) .
Scientific Research Applications
Antifungal Efficacy
Abafungin exhibits a broad spectrum of antifungal activity against dermatophytes, yeasts (including Candida species), and molds. Its dual mechanism—interfering with ergosterol synthesis and directly damaging the fungal membrane—enables it to be effective even against pathogens in a non-replicating state .
Clinical Applications
- Dermatophyte Infections : this compound is primarily indicated for the treatment of dermatomycoses due to its effective topical formulation (1% cream) that achieves high local concentrations without significant systemic absorption .
- Onychomycosis : Investigated for use in nail infections, where traditional treatments may fail due to poor penetration .
- Resistance Management : Its unique mechanism offers an advantage over older antifungal drugs that often lead to rapid resistance development .
Stability and Analysis
A study focused on developing a stability-indicating UV spectroscopic method for analyzing this compound in pharmaceutical formulations found that it maintains stability under various stress conditions (acidic, basic, thermal) and can be reliably quantified in creams .
Comparative Efficacy
In comparative studies with established antifungal agents like fluconazole and itraconazole, this compound demonstrated superior efficacy against certain fungal strains resistant to these traditional treatments .
Clinical Trials
Ongoing clinical trials are evaluating the safety and efficacy of this compound in broader applications beyond dermatophytes. Preliminary results suggest favorable outcomes in terms of both effectiveness and tolerability .
Data Summary Table
Application | Target Organisms | Formulation | Efficacy | Notes |
---|---|---|---|---|
Dermatophyte Infections | Trichophyton, Microsporum | 1% Cream | High | Effective with minimal systemic absorption |
Yeast Infections | Candida albicans | Topical / Systemic | Moderate to High | Potential for resistance management |
Onychomycosis | Various dermatophytes | Nail lacquer | Under investigation | Promising results in preliminary studies |
Mechanism of Action
Abafungin exerts its antifungal effects through two primary mechanisms:
Impairment of Fungal Cell Membrane: this compound directly interacts with the fungal cell membrane, causing disruption and leakage of cellular contents. This leads to cell death.
Inhibition of Sterol 24-C-Methyltransferase: this compound inhibits the enzyme sterol 24-C-methyltransferase, which is involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Comparison with Similar Compounds
Abafungin belongs to the class of arylguanidines and is unique in its dual mechanism of action. Similar compounds include:
Imidazoles: These compounds, such as clotrimazole and ketoconazole, inhibit the enzyme lanosterol 14α-demethylase, affecting ergosterol biosynthesis.
Triazoles: Compounds like fluconazole and itraconazole also target lanosterol 14α-demethylase but have a different chemical structure compared to this compound.
This compound’s ability to directly disrupt the fungal cell membrane, in addition to inhibiting sterol biosynthesis, sets it apart from these other antifungal agents.
Biological Activity
Abafungin is a novel antifungal agent belonging to the arylguanidine class, first synthesized in the 1990s. It has garnered attention for its potent antifungal properties and unique mechanisms of action, which differentiate it from traditional antifungal agents. This article delves into the biological activity of this compound, highlighting its efficacy against various fungal pathogens, mechanisms of action, and relevant case studies.
This compound exhibits its antifungal activity through several key mechanisms:
- Inhibition of Ergosterol Biosynthesis : this compound targets sterol-C-24-methyltransferase, an enzyme critical in the ergosterol biosynthesis pathway, leading to impaired fungal cell membrane integrity .
- Direct Membrane Disruption : In addition to inhibiting ergosterol synthesis, this compound affects the fungal cell membrane directly, contributing to its fungicidal effects .
- Activity Against Resting Cells : Notably, this compound retains efficacy against both actively growing and resting fungal cells, making it effective in various growth states .
Table 1: Antifungal Activity of this compound Against Pathogenic Fungi
Organism | MIC (µg/ml) | Comparison with Other Antifungals |
---|---|---|
Candida albicans | 0.1 - 1 | Superior to clotrimazole and terbinafine |
Aspergillus spp. | 0.5 - 4 | Comparable to amorolfine |
Trichophyton spp. | 4 - 8 | Inferior to terbinafine |
Microsporum spp. | 8 - 16 | Comparable to bifonazole |
This table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various fungal pathogens compared to standard antifungal agents.
Clinical Efficacy
Research has demonstrated that this compound exhibits broad-spectrum antifungal activity. In a study comparing its efficacy against dermatophytes and yeasts, this compound was found to be more effective than several commonly used antifungal agents:
- Against Yeasts : this compound showed significant inhibition of C. albicans, reducing growth rates by 30% at concentrations as low as 0.1 µg/ml after 24 hours .
- Against Dermatophytes : While its activity was somewhat inferior to terbinafine for dermatophytes, it outperformed bifonazole and exhibited comparable results to amorolfine .
Case Study Insights
A notable observational study investigated the safety profile and clinical outcomes associated with antifungal treatments including this compound. It reported no severe adverse effects despite high doses administered during treatment periods, reinforcing the compound's favorable safety profile .
Table 2: Comparative Efficacy of this compound vs. Other Antifungals
Drug Name | MIC Range (µg/ml) | MFC Range (µg/ml) | Target Organisms |
---|---|---|---|
This compound | 0.1 - 16 | 10 - 32 | Yeasts, Molds, Dermatophytes |
Terbinafine | 0.5 - 8 | 4 - 16 | Dermatophytes |
Clotrimazole | 0.5 - 8 | 4 - 16 | Yeasts |
Amorolfine | 1 - 16 | 8 - 32 | Dermatophytes |
This table illustrates the comparative Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs) of this compound relative to other antifungal agents.
Q & A
Basic Research Questions
Q. What are the primary mechanisms of action of Abafungin against fungal pathogens?
this compound exhibits dual mechanisms: (1) inhibition of ergosterol biosynthesis via sterol-C-24-methyltransferase blockade and (2) direct membrane disruption through selective interaction with phosphatidylserine phospholipids. Methodologically, these mechanisms can be validated using gas chromatography-mass spectrometry (GC-MS) to analyze sterol profiles and UV difference spectroscopy to assess phospholipid binding .
Q. How does pH influence this compound's solubility and antifungal activity in vitro?
this compound’s solubility increases from 1 mg/L at pH 7 to 10 mg/L at pH 5, directly correlating with enhanced fungicidal efficacy. Researchers should adjust experimental media to pH 5.0 for optimal activity, particularly against Candida spp., as 100% of isolates are sensitive at this pH compared to 10% at pH 6 .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Essential protocols include using PPE (nitrile gloves, goggles), ensuring fume hood ventilation, avoiding aerosol generation, and storing the compound at 4°C in airtight containers. Adherence to GHS guidelines for acute toxicity (oral LD50 ≤ 300 mg/kg) and skin corrosion is mandatory .
Q. Which fungal species are most susceptible to this compound based on current MIC/MFC data?
Candida spp. and Aspergillus spp. show MICs ≤1 µg/mL, outperforming azoles. Dermatophytes (e.g., Trichophyton) require MICs of 0.1–1 µg/mL, with minimum fungicidal concentrations (MFCs) at 16–32 mg/L .
Advanced Research Questions
Q. How can researchers experimentally distinguish this compound’s dual mechanisms of action in Candida models?
Use dose-response assays: At 10⁻⁷ M, assess sterol biosynthesis inhibition via GC-MS. At 10⁻⁴ M, quantify membrane integrity via potassium/ATP leakage fluorometrically. Co-administration with ergosterol biosynthesis inhibitors (e.g., ketoconazole) can isolate membrane effects .
Q. What experimental designs resolve discrepancies in this compound’s efficacy against resting vs. metabolizing fungi?
Standardize nutrient-deprived media (e.g., Kimmig’s agar) to induce fungal resting states. Compare MFCs across growth conditions using time-kill curves (1–5 days incubation). This compound shows superior activity against resting dermatophytes (MFC 16 mg/L) compared to terbinafine .
Q. How can in vivo PK/PD models for this compound be optimized to align with in vitro data?
Employ murine dermatophytosis models with subcutaneous dosing (4–8 mg/kg). Monitor tissue concentrations via HPLC, adjusting for pH variations in infection sites (e.g., skin pH ~5.5). Correlate AUC/MIC ratios with fungal burden reduction .
Q. What strategies mitigate contradictions between this compound’s in vitro and in vivo efficacy?
Cross-validate using ex vivo human skin explants to simulate tissue-specific conditions. Address confounding variables like protein binding (≥90% in serum) and pH-dependent solubility by replicating physiological environments .
Q. Methodological Guidance for Data Contradiction Analysis
Q. How to address conflicting reports on this compound’s pH-dependent activity across fungal species?
Conduct species-specific pH susceptibility assays using buffered media (pH 4–7). For example, Candida spp. sensitivity plateaus at pH 5, whereas Aspergillus tolerates broader pH ranges. Use isogenic mutant strains to isolate pH-responsive pathways .
Q. What statistical approaches reconcile variability in MFC values across studies?
Apply multivariate regression to control for variables like inoculum size (CFU/mL), incubation time (24–72 hrs), and medium composition. Meta-analyses of published MFC datasets (n ≥ 30 isolates/species) can identify outliers and establish consensus ranges .
Properties
IUPAC Name |
4-[2-(2,4-dimethylphenoxy)phenyl]-N-(1,4,5,6-tetrahydropyrimidin-2-yl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-14-8-9-18(15(2)12-14)26-19-7-4-3-6-16(19)17-13-27-21(24-17)25-20-22-10-5-11-23-20/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H2,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBHXIFFPVFXQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC=C2C3=CSC(=N3)NC4=NCCCN4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869776 | |
Record name | Abafungin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Abafungin has been shown to have fungicidal and fungistatic effects on a wide variety of pathogens, including dermatophytes, yeasts (Candida) and moulds. The drug acts on the infecting organisms in two ways: by interfering with the formation of a vital sterol in the fungal cell membrane, thereby preventing cell growth, and also by direct interaction with another membrane component resulting in membrane disruption, leakage of cellular contents and death of the cell and independent of whether it is in a non-metabolising (`resting') phase of development or actively growing. These features of abafungin, combined with the attainment of microbicidal concentrations in the skin from a 1% preparation, its long residence at the site of dermal application and the lack of significant systemic absorption, mean that Abasol(tm) is particularly attractive for the topical treatment of dermatomycoses, which is the first indication under review for marketing approval. | |
Record name | Abafungin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06395 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
129639-79-8 | |
Record name | Abafungin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129639-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Abafungin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129639798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abafungin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06395 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Abafungin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyrimidinamine, N-[4-[2-(2,4-dimethylphenoxy)phenyl]-2-thiazolyl]-1,4,5,6-tetrahydro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ABAFUNGIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11DI31LWXF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.